

Physical and chemical properties of 2-Methyl-1H-indol-5-ol

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An In-depth Technical Guide to 2-Methyl-1H-indol-5-ol

Introduction

2-Methyl-1H-indol-5-ol is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-1H-indol-5-ol**, detailed experimental protocols for its synthesis and analysis, and workflows relevant to its evaluation in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Physical and Chemical Properties

2-Methyl-1H-indol-5-ol is typically a light-yellow to brown or gray powder or crystalline solid. Its core structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at position 2, and a hydroxyl group at position 5.

Data Summary

The key physical and chemical properties of **2-Methyl-1H-indol-5-ol** are summarized in the table below for quick reference.



Property	Value	Source
IUPAC Name	2-methyl-1H-indol-5-ol	[2]
Synonyms	5-Hydroxy-2-methylindole	[2]
CAS Number	13314-85-7	[3]
Molecular Formula	C ₉ H ₉ NO	[2]
Molecular Weight	147.17 g/mol	[2]
Appearance	Light-yellow to red to brown or gray powder or crystals	
Storage Temperature	Freezer	
InChI	InChI=1S/C9H9NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10- 11H,1H3	[2]
InChIKey	MDWJZBVEVLTXDE- UHFFFAOYSA-N	[2]
Canonical SMILES	CC1=CNC2=C1C=C(C=C2)O	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Methyl-1H-indol-5-ol**. While specific spectra for this compound are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.



Technique	Expected Characteristics	
¹ H NMR	Signals expected for aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm range), a singlet or doublet for the C3-proton of the indole ring, a singlet for the N-H proton (often broad, δ 8.0-8.5 ppm), a singlet for the methyl group protons (δ ~2.4 ppm), and a broad singlet for the hydroxyl proton.	
¹³ C NMR	Resonances for eight distinct aromatic/olefinic carbons (in the δ 100-140 ppm range) and one aliphatic carbon for the methyl group (δ ~10-15 ppm). The carbon bearing the hydroxyl group (C5) and the carbons of the pyrrole ring (C2, C3, C3a, C7a) will have characteristic shifts.	
Mass Spec (MS)	Under electron ionization (EI), the molecular ion peak [M] ⁺ would be observed at m/z 147. Under electrospray ionization (ESI), the protonated molecule [M+H] ⁺ would be observed at m/z 148.	
Infrared (IR)	Characteristic absorption bands for O-H stretching (\sim 3200-3600 cm $^{-1}$), N-H stretching (\sim 3300-3500 cm $^{-1}$), aromatic C-H stretching (\sim 3000-3100 cm $^{-1}$), and C=C aromatic ring stretching (\sim 1450-1600 cm $^{-1}$).	

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of **2-Methyl-1H-indol-5-ol**.

Synthesis Protocol: Nenitzescu Indole Synthesis

The Nenitzescu reaction is a common method for synthesizing 5-hydroxyindoles from benzoquinones and β -enamino esters.[4]

Reactants:



- 1,4-Benzoquinone
- Ethyl 3-aminocrotonate (or a similar enamine)
- Solvent: Acetonitrile, Dichloromethane, or Acetone

Procedure:

- Dissolve 1,4-benzoquinone (1 equivalent) in the chosen solvent in a round-bottom flask.
- Add ethyl 3-aminocrotonate (1.1 equivalents) to the solution at room temperature with stirring.
- The reaction is typically exothermic and may change color (e.g., to a deep red or brown).
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield **2-Methyl-1H-indol-5-ol**.

Analytical Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying **2-Methyl-1H-indol-5-ol**.[3]

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., Newcrom R1).[3]
- Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[3]
- Mobile Phase B: Acetonitrile (MeCN).[3]



- Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing over time to elute the analyte and any impurities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of ~220 nm or ~275 nm.
- Injection Volume: 10 μL.

Procedure:

- Standard Preparation: Prepare a stock solution of 2-Methyl-1H-indol-5-ol in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the sample to be analyzed in the initial mobile phase composition. If analyzing from a biological matrix, perform protein precipitation (e.g., with ice-cold acetonitrile) followed by centrifugation.[5]
- · Analysis: Inject the prepared standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Use this curve to determine the concentration of 2-Methyl-1H-indol-5-ol in the unknown samples.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.[1] This protocol is used to evaluate the potential anticancer activity of indole derivatives.

Materials:

- Cancer cell line (e.g., a breast cancer cell line like T47D).[6]
- 96-well cell culture plates.
- Complete cell culture medium (e.g., DMEM with 10% FBS).



- 2-Methyl-1H-indol-5-ol stock solution (in DMSO).
- MTT solution (5 mg/mL in PBS).
- Solubilizing agent (e.g., DMSO).

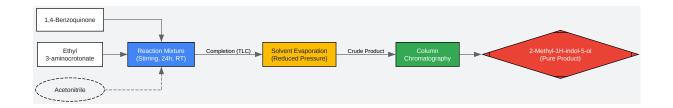
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
- Compound Treatment: Treat the cells with various concentrations of 2-Methyl-1H-indol-5-ol (e.g., 0.01 to 100 μM) and a vehicle control (DMSO).[1]
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
- MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of **2-Methyl-1H-indol-5-ol**.

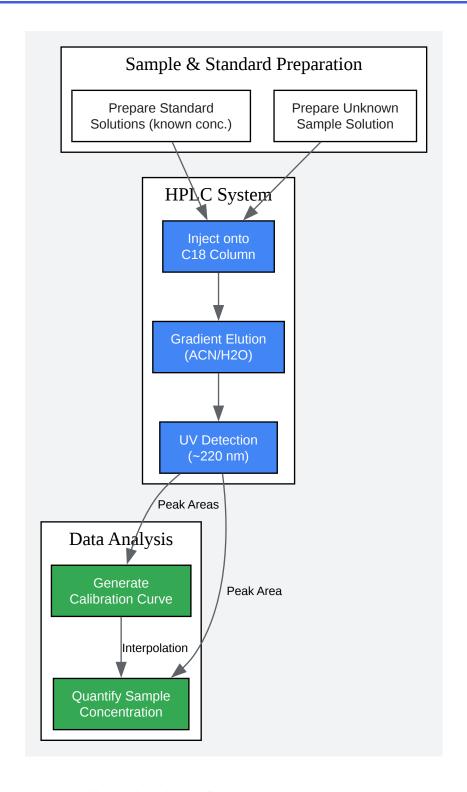




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Caption: General workflow for the Nenitzescu synthesis of **2-Methyl-1H-indol-5-ol**.

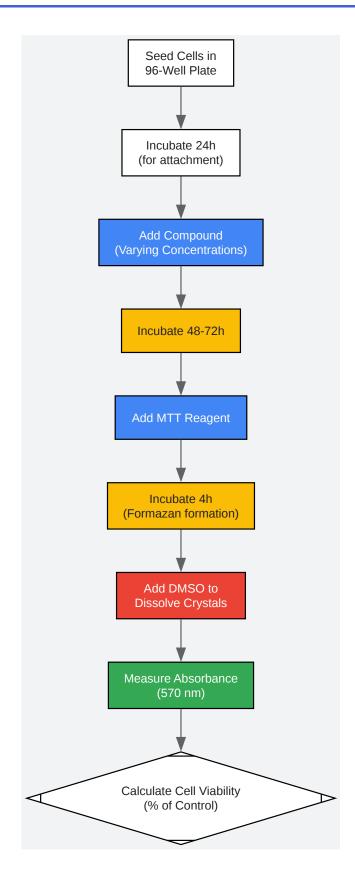




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Caption: Workflow for the quantitative analysis of **2-Methyl-1H-indol-5-ol** by HPLC.





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Caption: A logical workflow for assessing cytotoxicity using the MTT assay.



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